molecular formula C9H9NaO4S2 B019490 Sodium benzoylthioethanesulfonate CAS No. 117845-84-8

Sodium benzoylthioethanesulfonate

Cat. No.: B019490
CAS No.: 117845-84-8
M. Wt: 268.3 g/mol
InChI Key: MQRJYFYHAKNZHS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium benzoylthioethanesulfonate is an organosulfur compound with the molecular formula C9H9NaO4S2. It is a white solid that is soluble in water and is primarily used in organic synthesis . This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium benzoylthioethanesulfonate can be synthesized through the reaction of benzoyl chloride with sodium thioethanesulfonate under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and the use of advanced purification techniques such as column chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sodium benzoylthioethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and various substituted organosulfur compounds .

Scientific Research Applications

Sodium benzoylthioethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium benzoylthioethanesulfonate involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in molecules, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the sulfonate and thioether functional groups, which can participate in a variety of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfonate
  • Sodium toluenesulfonate
  • Sodium methanesulfonate

Uniqueness

Sodium benzoylthioethanesulfonate is unique due to the presence of both benzoyl and thioethanesulfonate groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one type of functional group .

Properties

IUPAC Name

sodium;2-benzoylsulfanylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRJYFYHAKNZHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635447
Record name Sodium 2-(benzoylsulfanyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117845-84-8
Record name Sodium 2-(benzoylsulfanyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenecarbothioic acid, S-(2-sulfoethyl) ester, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium benzoylthioethanesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium benzoylthioethanesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium benzoylthioethanesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium benzoylthioethanesulfonate
Reactant of Route 5
Reactant of Route 5
Sodium benzoylthioethanesulfonate
Reactant of Route 6
Reactant of Route 6
Sodium benzoylthioethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.